N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine
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Overview
Description
N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylphenyl isothiocyanate with 2-aminoethanethiol under basic conditions. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiazole ring.
Reaction Conditions:
Reagents: 2-methylphenyl isothiocyanate, 2-aminoethanethiol
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Base (e.g., sodium hydroxide or potassium carbonate)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogenating agents (e.g., bromine or chlorine) for electrophilic substitution; nucleophiles (e.g., amines or thiols) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Dihydrothiazoles
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for novel materials.
Biological Studies: It is used as a probe to study enzyme interactions and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylphenyl)-1,3-thiazol-2-amine
- N-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine
- N-(2-methylphenyl)-4,5-dihydro-1,3-imidazol-2-amine
Uniqueness
N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine is unique due to the presence of both sulfur and nitrogen in the thiazole ring, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for the development of new compounds with diverse biological activities.
Properties
IUPAC Name |
N-(2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-8-4-2-3-5-9(8)12-10-11-6-7-13-10/h2-5H,6-7H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKBAXHCIRTHOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NCCS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366412 |
Source
|
Record name | N-(2-Methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35160-10-2 |
Source
|
Record name | N-(2-Methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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